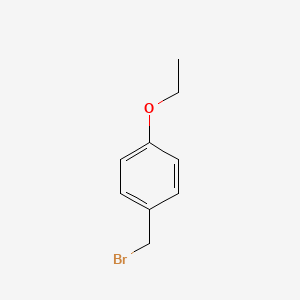

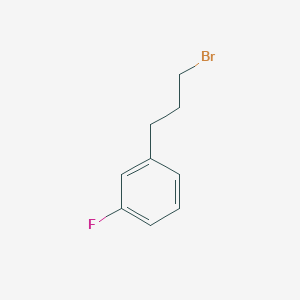

1-(3-Bromopropyl)-3-fluorobenzene

Descripción general

Descripción

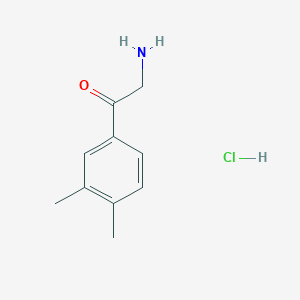

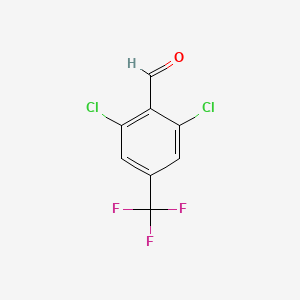

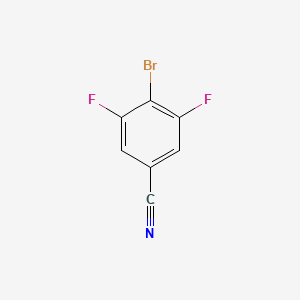

1-(3-Bromopropyl)-3-fluorobenzene is a halogenated organic compound that contains both bromine and fluorine atoms attached to a benzene ring. This compound is of interest due to its potential as a synthon in various chemical syntheses, including the preparation of radiolabeled compounds for medical imaging and the creation of complex organic molecules for pharmaceutical applications.

Synthesis Analysis

The synthesis of halogenated benzene derivatives, such as this compound, often involves multi-step reactions with careful control of reaction conditions. For instance, the preparation of 1-bromo-4-[18F]fluorobenzene, a related compound, has been achieved through nucleophilic aromatic substitution reactions using no-carrier-added [18F]fluoride, with symmetrical bis-(4-bromphenyl)iodonium bromide being a particularly effective precursor . Similarly, the synthesis of 1,4-bis(bromomethyl)-2-fluorobenzene from p-xylene involves nitration, reduction, diazotization, and bromination steps, with an overall yield of 30% . These methods highlight the complexity and the need for optimization in the synthesis of such halogenated benzene derivatives.

Molecular Structure Analysis

The molecular structure of halogenated benzene compounds is significantly influenced by the presence of halogen atoms. In the case of 1-bromo-3-fluorobenzene, DFT calculations have been used to study the molecular geometry and vibrational frequencies, showing how the bromine and fluorine atoms affect the geometry of the benzene ring and its normal modes of vibrations . Such computational studies are essential for understanding the electronic properties and reactivity of these molecules.

Chemical Reactions Analysis

Halogenated benzene derivatives are versatile intermediates in organic synthesis. For example, 1-bromo-2-fluorobenzenes have been used to synthesize 3,4-dihydro-4-thioxoquinazolin-2(1H)-ones through a two-step reaction involving Br/Li exchange and subsequent reaction with alkyl isothiocyanates . Additionally, palladium-catalyzed carbonylative reactions of 1-bromo-2-fluorobenzenes with various nucleophiles have been studied, demonstrating the compound's utility in forming six-membered heterocycles . These reactions showcase the chemical versatility of bromo-fluorobenzene derivatives in constructing complex organic structures.

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound can be inferred from studies on similar compounds. For instance, the FT-IR and FT-Raman spectroscopic investigation of 1-bromo-3-fluorobenzene provides insights into the vibrational characteristics of the molecule, which are crucial for identifying and characterizing such compounds . Additionally, the electronic properties, including absorption wavelengths, excitation energy, dipole moment, and frontier molecular orbital energies, have been explored using time-dependent DFT, which helps in understanding the reactivity and stability of the molecule .

Aplicaciones Científicas De Investigación

Photodissociation and Spectroscopy

The study of ultraviolet photodissociation of related fluorobenzene compounds, like 1-bromo-3-fluorobenzene, has provided insights into the effects of fluorine substitution on the photodissociation process. These studies, combining experimental approaches with ab initio calculations, help understand the distribution of translational energy in photofragments and suggest plausible photodissociation mechanisms (Gu et al., 2001).

Synthesis of Radiopharmaceuticals

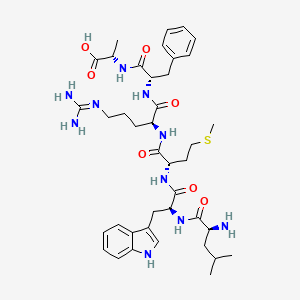

Research into the synthesis of radiolabeled compounds for medical imaging, such as the synthesis of N-(3-[18F]fluoropropyl)-2β-carbomethoxy-3β-(4-iodophenyl)nortropane ([18F]FP-β-CIT), leverages fluorinated benzene derivatives. These syntheses are critical for developing diagnostic tools in neuroscience, highlighting the role of fluorinated compounds in advancing medical imaging technologies (Klok et al., 2006).

Organometallic Chemistry and Catalysis

Studies have shown the effectiveness of partially fluorinated benzenes in organometallic chemistry and transition-metal-based catalysis. The unique properties of fluorobenzenes, such as reduced π-electron density donation capability, make them useful as solvents or ligands in catalytic reactions, offering opportunities for chemical synthesis and organic transformations (Pike et al., 2017).

Spectroscopic Investigations

Spectroscopic studies, including FT-IR and FT-Raman, of compounds like 1-bromo-3-fluorobenzene have helped in understanding the influence of bromine and fluorine on benzene derivatives' molecular geometry and vibrational frequencies. These investigations contribute to the broader knowledge of how halogen substitutions affect molecular properties and interactions (Mahadevan et al., 2011).

Environmental Biotechnology

Research into the degradation of fluorobenzene and its metabolites by specific bacterial strains has opened new avenues in environmental biotechnology. Understanding how microorganisms metabolize halogenated compounds can inform strategies for bioremediation of contaminated sites, showcasing the environmental applications of studying fluorobenzene derivatives (Strunk & Engesser, 2013).

Mecanismo De Acción

Target of Action

Brominated compounds like this are often used in organic synthesis, particularly in reactions such as the suzuki–miyaura cross-coupling . This reaction is a type of palladium-catalyzed carbon–carbon bond-forming process .

Mode of Action

In the context of the Suzuki–Miyaura cross-coupling reaction, 1-(3-Bromopropyl)-3-fluorobenzene may act as an electrophile. The bromine atom can be replaced by a nucleophile in a reaction facilitated by a palladium catalyst . This process involves two key steps: oxidative addition, where the palladium catalyst forms a bond with the bromine atom, and transmetalation, where the nucleophile is transferred from boron to palladium .

Propiedades

IUPAC Name |

1-(3-bromopropyl)-3-fluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrF/c10-6-2-4-8-3-1-5-9(11)7-8/h1,3,5,7H,2,4,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDHMFRCDGRGHMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)CCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601300588 | |

| Record name | 1-(3-Bromopropyl)-3-fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601300588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

156868-84-7 | |

| Record name | 1-(3-Bromopropyl)-3-fluorobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=156868-84-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(3-Bromopropyl)-3-fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601300588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.